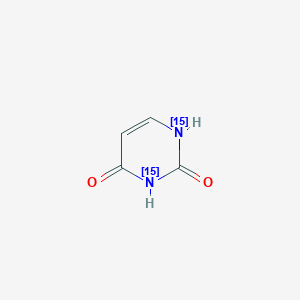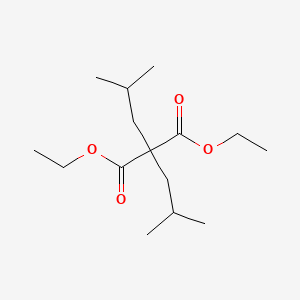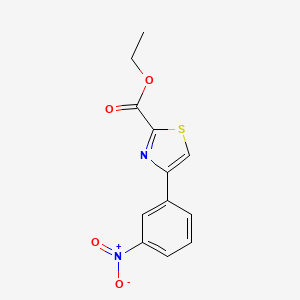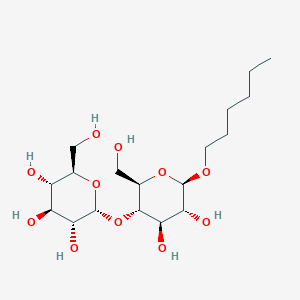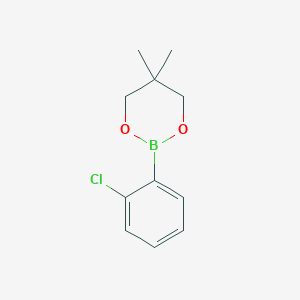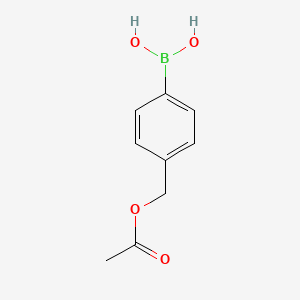
(4-(乙酰氧基甲基)苯基)硼酸
描述
4-(Acetoxymethyl)phenyl)boronic acid is a boronate, which belongs to a class of synthetic organic compounds . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .
Synthesis Analysis
Boronic acids, including 4-(Acetoxymethyl)phenyl)boronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular formula of 4-(Acetoxymethyl)phenyl)boronic acid is C9H11BO4 . The average mass is 193.992 Da and the monoisotopic mass is 194.075043 Da .
Chemical Reactions Analysis
4-(Acetoxymethyl)phenyl)boronic acid undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers . It also undergoes reactions such as palladium-catalyzed direct arylation and Suzuki-Miyaura cross-coupling in water .
Physical And Chemical Properties Analysis
The density of 4-(Acetoxymethyl)phenyl)boronic acid is 1.21g/cm3 . It has a boiling point of 341.0±44.0 °C at 760 mmHg and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol and the flash point is 160.0±28.4 °C .
科学研究应用
用于糖尿病治疗的葡萄糖敏感性聚合物
苯硼酸衍生物,例如 (4-(乙酰氧基甲基)苯基)硼酸,已被用于制造葡萄糖敏感性聚合物。 这些聚合物能够实现自调节的胰岛素释放,这是糖尿病治疗中的一项重大进步。 它们还因其对葡萄糖水平的敏感性而用作诊断剂 .
伤口愈合和肿瘤靶向
这些化合物在与伤口愈合和肿瘤靶向相关的生物医学应用中显示出前景。 它们与各种生物分子相互作用的能力使其适合这些用途 .
有机合成中的催化
(4-(乙酰氧基甲基)苯基)硼酸用作各种催化反应中的试剂,包括铑催化的分子内胺化、钯催化的直接芳基化和铃木-宫浦偶联反应 .
传感应用
硼酸与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用使其在传感应用中得到应用。 它们可以是用于各种分析物的均相分析或异相检测系统的一部分 .
5. 含有顺式二醇的物种的特定识别和检测 由于硼酸形成与 1,2- 或 1,3-二醇形成环状酯的独特性质,基于 (4-(乙酰氧基甲基)苯基)硼酸的材料已被用作合成受体,用于特定识别和检测含有顺式二醇的物种 .
阴离子的络合
硼酸与阴离子络合的能力是另一个重要的性质,已在化学的各个领域得到利用。 这包括与二醇形成环状酯以及与氟化物或氰化物等阴离子络合 .
作用机制
Target of Action
The primary target of the compound (4-(Acetoxymethyl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The (4-(Acetoxymethyl)phenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the organoboron compound, which is formally nucleophilic, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The (4-(Acetoxymethyl)phenyl)boronic acid is involved in the Suzuki–Miyaura coupling biochemical pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared These properties could potentially impact its bioavailability
Result of Action
The result of the action of (4-(Acetoxymethyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This occurs as a result of the Suzuki–Miyaura coupling reaction, which is facilitated by the compound’s interaction with the palladium (0) catalyst .
Action Environment
The action of (4-(Acetoxymethyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is known to be generally environmentally benign . Additionally, the compound’s stability may be influenced by storage conditions
安全和危害
4-(Acetoxymethyl)phenyl)boronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
未来方向
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
属性
IUPAC Name |
[4-(acetyloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQABEOUQSYDPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442055 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
326496-51-9 | |
| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



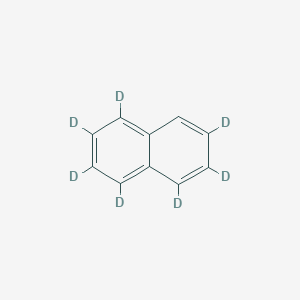
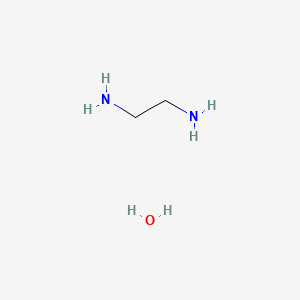
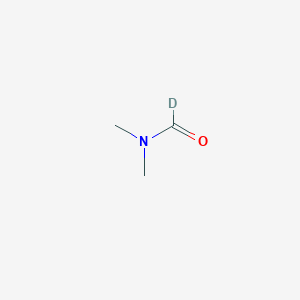
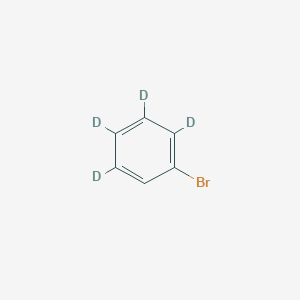

![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

